

Application Notes and Protocols: CG347B

Dosage and Administration in Mice

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Compound of Interest

Compound Name: CG347B

Cat. No.: B15588907

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Introduction

CG347B is a novel small molecule inhibitor under investigation for its therapeutic potential in preclinical models. These application notes provide detailed protocols for the dosage and administration of **CG347B** in mice, intended to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies. The following sections outline recommended dosage ranges, administration routes, and detailed experimental protocols for pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

Data Presentation

Table 1: Recommended Dosage and Administration of CG347B in Mice

| Parameter | Recommendation |
|---------------------------------|---|
| Formulation | 10 mg/mL solution in 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Routes of Administration | Intravenous (IV), Intraperitoneal (IP), Oral (PO) |
| Dosage Range (MTD Studies) | 10 - 100 mg/kg |
| Dosage Range (Efficacy Studies) | 25 - 75 mg/kg, once or twice daily |
| Maximum Injection Volume (IV) | < 0.2 mL |
| Maximum Injection Volume (IP) | < 2-3 mL |
| Maximum Gavage Volume (PO) | 10 mL/kg |

Table 2: Pharmacokinetic Parameters of CG347B in Mice (Single 10 mg/kg IV Dose)

| Parameter | Value | Unit |
|--|-------|---------|
| C _{max} | 1500 | ng/mL |
| AUC (0-inf) | 3200 | ng*h/mL |
| t _{1/2} (half-life) | 2.5 | hours |
| Clearance (CL) | 0.482 | L/h/kg |
| Volume of Distribution (V _d) | 1.2 | L/kg |

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **CG347B** that can be administered to mice without causing unacceptable toxicity.

Materials:

- **CG347B**

- Vehicle solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
- 8-10 week old BALB/c mice (or other appropriate strain)
- Syringes and needles (27-30G for IV, 25-27G for IP) or gavage needles
- Animal balance

Procedure:

- Acclimate mice to the facility for at least one week prior to the study.
- Randomly assign mice to dose groups (e.g., 10, 30, 50, 75, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
- Prepare fresh formulations of **CG347B** in the vehicle solution on each day of dosing.
- Administer **CG347B** or vehicle via the desired route (e.g., daily IP injections) for a specified period (e.g., 5-14 days).
- Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
- Record all observations meticulously.
- The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **CG347B** in mice.

Materials:

- **CG347B**
- Vehicle solution

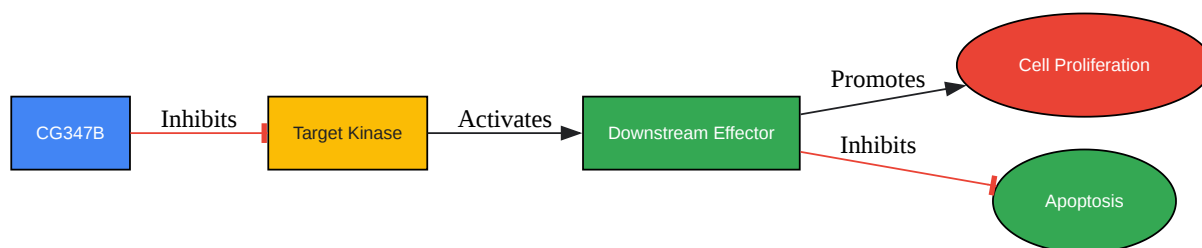
- 8-10 week old C57BL/6 mice (or other appropriate strain)
- Syringes and needles for administration
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- Anesthetic (e.g., isoflurane)

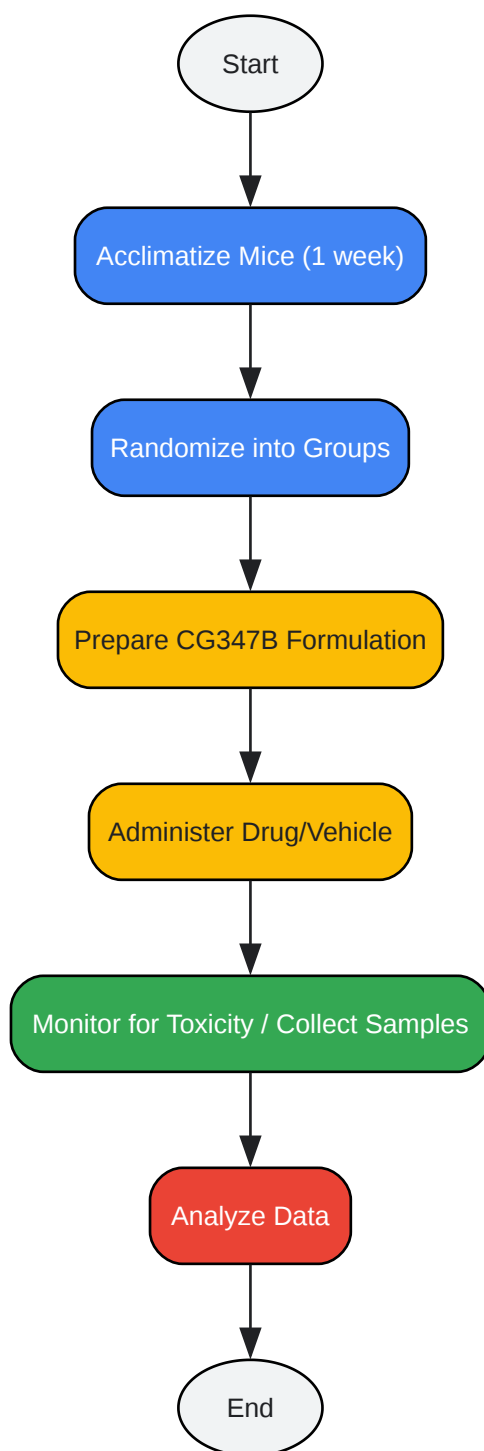
Procedure:

- Acclimate mice as previously described.
- Administer a single dose of **CG347B** via the desired route (e.g., 10 mg/kg IV).
- Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[\[1\]](#)
- Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal).
[\[1\]](#)
- Process blood samples to separate plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Analyze the concentration of **CG347B** in plasma samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters (C_{max}, AUC, t_{1/2}, etc.) using appropriate software.

Visualizations

Signaling Pathway





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References

- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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